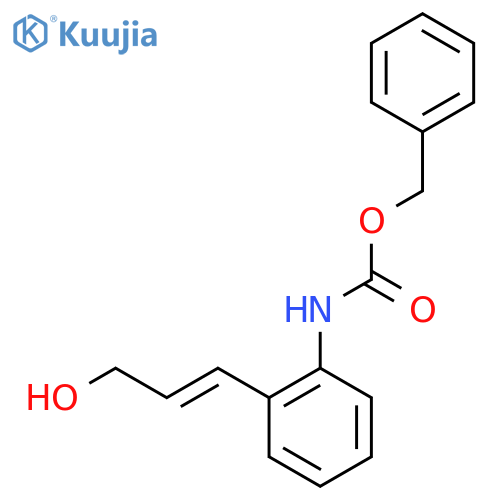Cas no 2681255-42-3 (benzyl N-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate)

2681255-42-3 structure
商品名:benzyl N-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate
benzyl N-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate
-
- インチ: 1S/C17H17NO3/c19-12-6-10-15-9-4-5-11-16(15)18-17(20)21-13-14-7-2-1-3-8-14/h1-11,19H,12-13H2,(H,18,20)/b10-6+
- InChIKey: ICVHNWFKRMTAPO-UXBLZVDNSA-N
- ほほえんだ: O(C(NC1C=CC=CC=1/C=C/CO)=O)CC1C=CC=CC=1
benzyl N-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28286686-0.05g |
benzyl N-[2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2681255-42-3 | 0.05g |
$1068.0 | 2023-09-08 | ||
| Enamine | EN300-28286686-5.0g |
benzyl N-[2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2681255-42-3 | 5g |
$3687.0 | 2023-05-24 | ||
| Enamine | EN300-28286686-10g |
benzyl N-[2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2681255-42-3 | 10g |
$5467.0 | 2023-09-08 | ||
| Enamine | EN300-28286686-1.0g |
benzyl N-[2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2681255-42-3 | 1g |
$1272.0 | 2023-05-24 | ||
| Enamine | EN300-28286686-10.0g |
benzyl N-[2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2681255-42-3 | 10g |
$5467.0 | 2023-05-24 | ||
| Enamine | EN300-28286686-1g |
benzyl N-[2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2681255-42-3 | 1g |
$1272.0 | 2023-09-08 | ||
| Enamine | EN300-28286686-0.1g |
benzyl N-[2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2681255-42-3 | 0.1g |
$1119.0 | 2023-09-08 | ||
| Enamine | EN300-28286686-0.25g |
benzyl N-[2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2681255-42-3 | 0.25g |
$1170.0 | 2023-09-08 | ||
| Enamine | EN300-28286686-2.5g |
benzyl N-[2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2681255-42-3 | 2.5g |
$2492.0 | 2023-09-08 | ||
| Enamine | EN300-28286686-0.5g |
benzyl N-[2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2681255-42-3 | 0.5g |
$1221.0 | 2023-09-08 |
benzyl N-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
2681255-42-3 (benzyl N-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate) 関連製品
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 13769-43-2(potassium metavanadate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量